![molecular formula C13H20N2 B1324644 [3-(3-Phenylpyrrolidin-1-yl)propyl]amine CAS No. 924845-33-0](/img/structure/B1324644.png)

[3-(3-Phenylpyrrolidin-1-yl)propyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

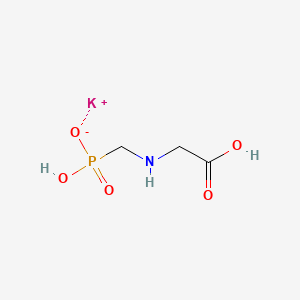

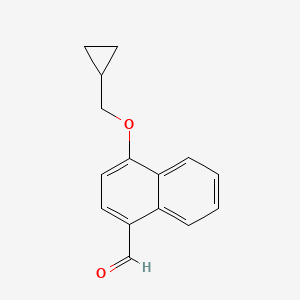

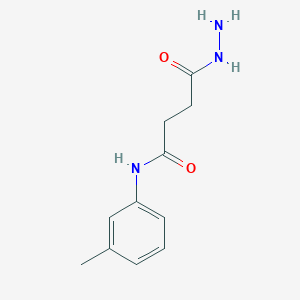

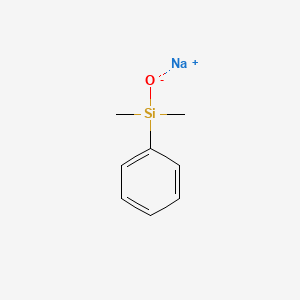

“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of compounds similar to “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The molecular structure of “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .Applications De Recherche Scientifique

Chemical Synthesis : The compound and its derivatives have been used in chemical synthesis. For instance, Črček et al. (2012) described the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, which are synthesized from itaconic acid. This process involves a five-step transformation followed by parallel amidation to afford the corresponding carboxamides in good overall yields (Črček et al., 2012).

Enantiodivergent Synthesis : Camps et al. (2007) described an enantiodivergent preparation of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives, using chiral auxiliary in a diastereoselective reaction (Camps et al., 2007).

Pharmaceutical Chemistry : Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. They designed these compounds from racetam structures and studied their structure-activity relationship (Zhmurenko et al., 2019).

Medicinal Chemistry : Duan et al. (2019) reported the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, with potential therapeutic applications. They employed structure-based design and relationship studies for their synthesis (Duan et al., 2019).

Antitumor and Antimicrobial Research : Azmy et al. (2018) conducted a microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones. They used eco-friendly methods and confirmed the structural formula of the products through spectroscopic characterizations (Azmy et al., 2018).

Anticonvulsant and Antinociceptive Activities : Obniska et al. (2020) synthesized new propanamides and butanamides with significant anticonvulsant and antinociceptive activities. They studied their structure-activity relationship and suggested potential mechanisms of action (Obniska et al., 2020).

Propriétés

IUPAC Name |

3-(3-phenylpyrrolidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWBNKZIXYWKTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Phenylpyrrolidin-1-yl)propyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)